nNOS-IN-25
Description
nNOS-IN-25 (CAS: 1895092-16-6) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide (NO) within the central nervous system. With a reported inhibitory constant (Ki) of 30 nM, this compound demonstrates high selectivity for nNOS over other isoforms of nitric oxide synthase, such as endothelial NOS (eNOS) and inducible NOS (iNOS) . Its cell-permeable nature enables effective modulation of nNOS activity in neuronal tissues, making it a valuable tool for studying neuropathological conditions linked to NO dysregulation, including neurodegenerative diseases, cerebral ischemia, and excitotoxicity .
Structurally, this compound belongs to the class of small-molecule inhibitors designed to target the active site or regulatory domains of nNOS.
Properties
CAS No. |
1895092-16-6 |
|---|---|
Molecular Formula |
C21H22N4 |
Molecular Weight |
330.43 |
IUPAC Name |
4-(2-(((2-Amino-4-methylquinolin-7-yl)methyl)amino)ethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25) |
InChI Key |
GMHLRRHIOCDMQV-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=C(CCNCC2=CC=C3C(C)=CC(N)=NC3=C2)C=C1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
nNOS-IN-25; nNOS IN 25; nNOSIN25; nNOS inhibitor 25; nNOS inhibitor-25; |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. ZL-006
- Mechanism: this compound directly inhibits nNOS enzymatic activity, whereas ZL-006 disrupts the interaction between postsynaptic density protein 95 (PSD-95) and nNOS, preventing downstream excitotoxic signaling without affecting NO synthesis itself .
- Selectivity: this compound’s selectivity for nNOS reduces off-target effects on eNOS and iNOS, critical for maintaining vascular homeostasis. In contrast, ZL-006’s action is pathway-specific, offering advantages in avoiding direct enzyme inhibition .
- Therapeutic Potential: Both compounds show promise in cerebral ischemia models, but this compound’s direct enzymatic inhibition may provide broader applicability in neurodegenerative diseases characterized by chronic NO overproduction.
This compound vs. Non-NOS Neuroprotectants (e.g., Syringin)
- Syringin’s neuroprotective effects are mediated through anti-apoptotic mechanisms and attenuation of Aβ(25-35)-induced damage, independent of NOS modulation . This contrasts with this compound’s targeted NO pathway intervention, highlighting divergent therapeutic strategies for neurodegeneration.
This compound vs. Broader NOS Inhibitors
- This compound’s selectivity addresses this limitation, enhancing its safety profile .
Research Findings and Clinical Implications
- ZL-006 : Demonstrates robust neuroprotection in rodent ischemia-reperfusion models, advancing toward clinical trials for acute stroke .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
